3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several synthetic approaches . For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of two regioisomers . Another study reported the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines via a reaction involving 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) .Future Directions
The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new synthetic approaches, the exploration of their diverse pharmacological activities, and the design of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The use of green chemistry techniques, such as ultrasound chemistry and mechanochemistry, is also a promising direction .
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N4S/c1-3-2-14-5-11-10-4(6(7,8)9)13(5)12-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQFCLDQOIUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.